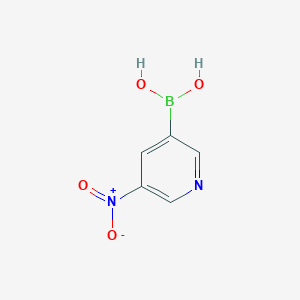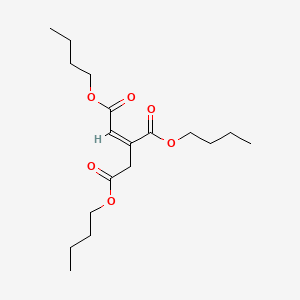
Bis(4-(naphthalen-2-yl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(naphthalen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₂H₂₃N. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound features a structure where two naphthalen-2-yl groups are attached to a central phenylamine moiety, providing it with unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(naphthalen-2-yl)phenyl)amine typically involves a palladium-catalyzed amination reaction. One common method includes the reaction of 4-bromo-naphthalene with 4-aminobiphenyl in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as methyldi-t-butylphosphine. Sodium t-butanolate is used as a base, and the reaction is carried out in toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(naphthalen-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Bis(4-(naphthalen-2-yl)phenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mecanismo De Acción
The mechanism by which Bis(4-(naphthalen-2-yl)phenyl)amine exerts its effects is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices. It facilitates the movement of positive charges (holes) through the device, enhancing its efficiency. The molecular targets and pathways involved include the interaction with the electronic states of the materials in the device, promoting charge transport.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs and OPVs.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole-transporting material.
Uniqueness
Bis(4-(naphthalen-2-yl)phenyl)amine stands out due to its unique combination of naphthalene and phenylamine groups, which provide it with superior electronic properties compared to other similar compounds. Its high thermal stability and excellent hole-transporting capabilities make it a preferred choice in the field of organic electronics.
Propiedades
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-2-ylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N/c1-3-7-27-21-29(11-9-23(27)5-1)25-13-17-31(18-14-25)33-32-19-15-26(16-20-32)30-12-10-24-6-2-4-8-28(24)22-30/h1-22,33H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYZLVAYQLGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8226522.png)
![Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B8226527.png)
![methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8226552.png)






![tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8226594.png)
![7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B8226597.png)



